molecular formula C13H19N3O3 B14779802 2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide

2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide

Cat. No.: B14779802
M. Wt: 265.31 g/mol
InChI Key: COPPYJRLZBMKHP-UHFFFAOYSA-N
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Description

2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide is an organic compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide typically involves the reaction of 2-amino-2,3-dimethylbutanamide with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the amino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide

InChI

InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-4-6-11(7-5-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3

InChI Key

COPPYJRLZBMKHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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